2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with a unique structure that includes both chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of a 4-chlorophenyl derivative through halogenation reactions.
Coupling with Methoxyphenyl Group: The chlorophenyl intermediate is then coupled with a 3-methoxyphenyl group using a suitable coupling reagent such as palladium catalysts.
Cyclization and Purine Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: A structural derivative with similar functional groups.
3-(4-Chlorophenyl)-2-oxiranylmethanone: Another compound with chlorophenyl and methoxyphenyl groups.
Uniqueness
2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to its purine ring structure combined with chlorophenyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known by its chemical identifier, exhibits significant biological activity that warrants detailed exploration. This article synthesizes existing research findings regarding its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
This compound belongs to the purine class of heterocyclic compounds, characterized by a bicyclic structure that includes a fused imidazole and pyrimidine ring. The presence of the 4-chlorophenyl and 3-methoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related purine derivatives. For instance, compounds with similar structures have shown promising activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective derivatives typically range from 4.69 to 156.47 µM against strains such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µM) | Target Bacteria |
---|---|---|
2a | 4.69 | Bacillus subtilis |
2b | 5.64 | Staphylococcus aureus |
2c | 13.40 | Pseudomonas aeruginosa |
Antifungal Activity
The antifungal potential of this compound has also been investigated. Similar derivatives have demonstrated activity against fungi like Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . This suggests that the structural features of the compound may contribute to its efficacy against fungal infections.
Compound | MIC (µM) | Target Fungi |
---|---|---|
3a | 16.69 | Candida albicans |
3b | 56.74 | Fusarium oxysporum |
Anticancer Activity
The anticancer properties of purine derivatives have been a focal point in recent pharmacological research. Compounds similar to This compound have shown inhibitory effects on cancer cell lines, including those derived from breast and lung cancers. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various purine derivatives in vitro, demonstrating that modifications at specific positions significantly enhanced activity against resistant strains .
- Antifungal Activity Assessment : Another research project focused on the antifungal properties of similar compounds, revealing that certain substitutions increased efficacy against Candida spp. and other pathogenic fungi .
- Evaluation of Anticancer Potential : A comprehensive study assessed the cytotoxic effects of purine derivatives on multiple cancer cell lines, indicating that the presence of halogenated phenyl groups significantly improved their anticancer activity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c1-28-13-4-2-3-12(9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-7-11(20)8-6-10/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFVJZKSIZVTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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